Ethane-1,1-dithiol is an organosulfur compound with the molecular formula . It is characterized as a colorless liquid with a strong, unpleasant odor reminiscent of rotten cabbage. This compound is classified as a geminal dithiol, meaning it has two thiol groups attached to the same carbon atom. Ethane-1,1-dithiol is known for its presence in various food products, where it contributes to flavor profiles, particularly in wines and certain fruits like durian .
These reactions highlight its role as both a reactant and a product in various organic transformations.
Ethane-1,1-dithiol has been studied for its biological activities. It is recognized for its potential toxicity due to metabolites such as hydrogen sulfide and acetaldehyde produced during metabolic processes. Despite this toxicity, when used in food flavoring at concentrations generally recognized as safe (GRAS), it exhibits a significant margin of safety . Additionally, it may undergo further modifications in the body through processes like methylation and oxidation.
Ethane-1,1-dithiol can be synthesized through several methods:
Studies on ethane-1,1-dithiol have focused on its interactions with other compounds during flavor development and its metabolic pathways within biological systems. Its reactions with hydrogen sulfide and other thiols are particularly noteworthy for their implications in flavor chemistry and potential toxicity mechanisms .
Ethane-1,1-dithiol shares similarities with other dithiols but exhibits unique characteristics that distinguish it from them. Here are some similar compounds:
Ethane-1,1-dithiol's unique position arises from its specific applications in food flavoring and its distinctive aromatic properties that contribute to sensory experiences in culinary contexts. Its ability to participate in complex
Ethane-1,1-dithiol is an organosulfur compound with the molecular formula C₂H₆S₂ and a molecular weight of 94.199 grams per mole [2] [4]. The compound possesses an exact mass of 93.991092 grams per mole and a monoisotopic mass of 93.991091572 grams per mole [3] [6]. The molecular composition consists of two carbon atoms, six hydrogen atoms, and two sulfur atoms, with the sulfur atoms contributing significantly to the compound's unique chemical properties [1] [2].
The International Union of Pure and Applied Chemistry name for this compound is ethane-1,1-dithiol, reflecting the positioning of both thiol functional groups on the same carbon atom [2] [3]. The compound is assigned Chemical Abstracts Service registry numbers 26914-40-9 and 69382-62-3, with the latter corresponding to the diluted commercial preparation [1] [2]. The Simplified Molecular Input Line Entry System notation for ethane-1,1-dithiol is CC(S)S, which clearly indicates the geminal arrangement of the thiol groups [2] [6].
The molecular structure of ethane-1,1-dithiol features a two-carbon backbone with both thiol groups attached to the same carbon atom, creating a geminal dithiol configuration [1] [12]. The compound exhibits a specific three-dimensional arrangement where the carbon-sulfur bonds adopt favorable conformational positions to minimize steric hindrance between the bulky sulfur-containing functional groups [3].
The International Chemical Identifier for ethane-1,1-dithiol is InChI=1S/C2H6S2/c1-2(3)4/h2-4H,1H3, providing a standardized representation of its connectivity [2] [6]. The corresponding International Chemical Identifier Key is DHBXNPKRAUYBTH-UHFFFAOYSA-N, which serves as a unique molecular identifier [2] [6]. Bond parameters for the compound indicate typical carbon-carbon single bond lengths and carbon-sulfur bond characteristics consistent with alkyl thiol functionality [3].
Ethane-1,1-dithiol represents a classic example of a geminal dithiol, where both thiol functional groups are bonded to the same carbon atom [1] [12]. This geminal arrangement distinguishes it from vicinal dithiols, such as ethane-1,2-dithiol, where the thiol groups are positioned on adjacent carbon atoms [8] [12]. The geminal configuration of ethane-1,1-dithiol results from its formal derivation from acetaldehyde through the action of hydrogen sulfide [1].
The stability of geminal dithiols like ethane-1,1-dithiol contrasts markedly with the rarity of geminal diols, demonstrating the unique stabilizing properties of sulfur-containing functional groups [12]. The geminal arrangement allows for specific reactivity patterns, including the formation of cyclic compounds through oxidative coupling of the thiol groups [1]. This structural feature is fundamental to understanding the compound's chemical behavior and its applications in organic synthesis [12].
Computational molecular modeling studies have been conducted to understand the three-dimensional structure and electronic properties of ethane-1,1-dithiol [11]. Density functional theory calculations at the B3LYP/6-311++G(d,p) level of theory have been employed to investigate the compound's molecular geometry and reactivity patterns [11]. These computational approaches provide insights into the preferred conformations and energy landscapes of the molecule [11].
The molecular models reveal the spatial arrangement of atoms and the electronic distribution within ethane-1,1-dithiol [3]. Three-dimensional conformer data indicate the compound's ability to adopt multiple conformational states while maintaining its fundamental geminal dithiol structure [2] [3]. Computational studies also provide valuable information about the compound's potential energy surfaces and reaction pathways, particularly in the context of its interactions with other chemical species [11].
Ethane-1,1-dithiol exists as a colorless clear liquid under standard temperature and pressure conditions [1] [14]. The compound exhibits distinctive organoleptic properties, characterized by a strong, offensive odor that has been described as meaty, roasted, sulfurous, and onion-like [1] [14] [17]. The intensity of the odor is significant enough that the compound is typically supplied as a one percent solution in ethanol to manage its strong olfactory impact [1] [14].
The odor profile of ethane-1,1-dithiol has been systematically analyzed, revealing multiple descriptive characteristics including sulfurous, meaty, onion, roasted, garlic, savory, alliaceous, cooked, burnt, and coffee-like notes [17]. This complex olfactory signature makes the compound valuable in flavoring applications, where it contributes to the development of specific taste and aroma profiles [1] [19]. The compound's presence has been identified naturally in durian fruit, where it contributes to the characteristic odor of this tropical fruit [1] [19].
The thermal properties of ethane-1,1-dithiol have been determined through experimental measurements and computational estimation methods [14] [16]. The compound exhibits a boiling point in the range of 110 to 127.5 degrees Celsius at standard atmospheric pressure, with different sources providing slightly varying values within this range [14] [16] [17]. The estimated melting point of ethane-1,1-dithiol is approximately minus 71.08 degrees Celsius, indicating that the compound remains liquid across a wide temperature range [16].
The flash point of ethane-1,1-dithiol is reported as 86 degrees Fahrenheit (30 degrees Celsius), which classifies it as a flammable liquid requiring appropriate handling precautions [14]. Vapor pressure measurements indicate values ranging from 11.2 to 18.4 millimeters of mercury at 25 degrees Celsius, demonstrating significant volatility at room temperature [14] [16]. These thermal characteristics are consistent with the compound's use in flavor applications, where controlled volatility is essential for aroma delivery [14].
The density of ethane-1,1-dithiol, expressed as specific gravity, ranges from 0.830 to 0.834 at 25 degrees Celsius [14]. This density value indicates that the compound is less dense than water, which is typical for organic compounds containing sulfur substituents [14]. The specific gravity measurements provide important information for handling and processing applications, particularly in industrial settings where accurate volume-to-mass conversions are required [14].
The refractive index of ethane-1,1-dithiol has been measured as 1.360 to 1.366 at 20 degrees Celsius [14]. This optical property is valuable for identification and purity assessment of the compound, as refractive index measurements provide a rapid and accurate method for quality control [14]. The refractive index values are consistent with the molecular structure and electronic properties of the compound, reflecting the influence of the sulfur atoms on the optical characteristics [14].
Ethane-1,1-dithiol demonstrates significant solubility in water, with estimated values of approximately 13,000 milligrams per liter at 25 degrees Celsius [16]. This relatively high water solubility for an organosulfur compound is attributed to the hydrogen bonding capability of the thiol functional groups [16]. The compound also exhibits good solubility in ethanol, which facilitates its use in alcoholic solutions for commercial applications [17].
The octanol-water partition coefficient (log P) for ethane-1,1-dithiol ranges from 1.14 to 1.40, indicating moderate lipophilicity [14] [16] [17]. This partition coefficient suggests that the compound has balanced hydrophilic and lipophilic properties, making it suitable for applications requiring both water and oil solubility [16]. The solubility profile supports the compound's use in various formulations, including food flavoring systems where compatibility with both aqueous and lipid phases is advantageous [14].
Nuclear magnetic resonance spectroscopy of ethane-1,1-dithiol reveals three distinct proton environments corresponding to the different chemical groups within the molecule [1]. The spectral analysis shows signals in the ratio of 3:1:2, corresponding to the methyl group (CH₃), the methine proton (CH), and the thiol protons (SH), respectively [1]. This characteristic pattern provides a clear fingerprint for the identification and quantification of ethane-1,1-dithiol in complex mixtures [1].
The chemical shift values for ethane-1,1-dithiol protons follow typical patterns observed for alkyl thiols [25]. The thiol protons typically appear in the region of 1.3 to 1.5 parts per million, while protons on carbons adjacent to sulfur atoms are observed in the range of 2.0 to 2.5 parts per million [25]. The methyl group protons exhibit chemical shifts characteristic of alkyl groups attached to carbon atoms bearing electron-withdrawing substituents [25].
Infrared spectroscopy of ethane-1,1-dithiol exhibits characteristic absorption bands typical of thiol-containing compounds [25]. The sulfur-hydrogen stretching vibration appears as a weak absorption in the region of 2550 to 2600 wavenumbers, which is diagnostic for thiol functional groups [25]. The carbon-sulfur stretching vibrations are observed in the range of 570 to 710 wavenumbers, although these absorptions are typically weak and can be difficult to assign definitively [25].
Raman spectroscopy provides complementary information about the vibrational modes of ethane-1,1-dithiol [24]. The technique is particularly useful for detecting carbon-sulfur and sulfur-hydrogen vibrational modes, which may be more prominent in Raman spectra than in infrared spectra [24]. The Raman spectroscopic analysis can be enhanced through the use of deuterium exchange experiments, where the thiol protons are replaced with deuterium atoms, causing characteristic shifts in the vibrational frequencies [24].
Mass spectrometry analysis of ethane-1,1-dithiol produces a molecular ion peak at mass-to-charge ratio 94, corresponding to the intact molecular ion [2] [6]. The fragmentation patterns of ethane-1,1-dithiol follow typical pathways observed for organosulfur compounds, with initial fragmentation often occurring through the loss of hydrogen sulfide or through cleavage adjacent to the sulfur-containing functional groups [27].
The mass spectrometric fragmentation of ethane-1,1-dithiol can be analyzed using various ionization techniques, including electron impact ionization and electrospray ionization [27]. Tandem mass spectrometry experiments provide detailed information about the fragmentation pathways and can be used to identify characteristic fragment ions that serve as diagnostic markers for the compound [27]. The fragmentation patterns are particularly useful for the identification of ethane-1,1-dithiol in complex matrices and for the development of analytical methods [27].
The ultraviolet-visible absorption characteristics of ethane-1,1-dithiol are limited by the absence of extended conjugated systems or aromatic chromophores in the molecular structure [2]. The compound primarily exhibits absorption in the ultraviolet region due to electronic transitions associated with the sulfur atoms and the carbon-sulfur bonds [2]. The absorption characteristics are typical of simple alkyl thiols, with no significant absorption in the visible region of the electromagnetic spectrum [2].
The electronic transitions observed in the ultraviolet region are primarily attributed to sulfur-based orbitals and sulfur-to-carbon charge transfer transitions [2]. These absorption features can be useful for analytical applications, particularly when combined with other spectroscopic techniques for comprehensive characterization of the compound [2]. The ultraviolet absorption properties also provide information about the electronic structure and bonding characteristics of ethane-1,1-dithiol [2].
| Property | Value |
|---|---|
| Chemical Formula | C₂H₆S₂ |
| Molecular Weight | 94.199 g/mol |
| Physical State | Colorless liquid |
| Boiling Point | 110-127.5°C |
| Density | 0.830-0.834 g/cm³ @ 25°C |
| Refractive Index | 1.360-1.366 @ 20°C |
| Water Solubility | ~13,000 mg/L @ 25°C |
| NMR Proton Ratio | 3:1:2 (CH₃:CH:SH) |
| IR S-H Stretch | 2550-2600 cm⁻¹ |
| Mass Spectrum M⁺ | m/z 94 |
The synthesis of ethane-1,1-dithiol has evolved significantly since its first preparation in the mid-20th century. Early synthetic approaches were pioneered by researchers seeking to understand the unique chemistry of geminal dithiols and their potential applications in organic synthesis [1].
The foundational work by Carmack in 1959 established the first reliable method for preparing ethane-1,1-dithiol through the reaction of acetaldehyde with hydrogen sulfide gas in the presence of hydrochloric acid [1]. This method proceeds through a thioketone intermediate and yields ethane-1,1-dithiol as a colorless solid with characteristic mercaptan odor. The reaction mechanism involves the initial formation of a thioketone, which subsequently undergoes reduction to yield the desired geminal dithiol product [2].
Historical synthesis approaches demonstrated varying degrees of success, with yields ranging from 20 to 70 percent depending on the specific methodology employed [3] [4]. The early methods faced significant challenges including the handling of hydrogen sulfide gas, formation of polymeric byproducts, and difficulties in achieving consistent product purity [3] [5].
Alternative historical approaches included the decomposition of thiourea derivatives and the reaction of ethyl 2-mercaptoethyl carbonate with ammonium hydrosulfide under controlled alkaline conditions [3] [4]. These methods, while offering improved selectivity in some cases, required multiple synthetic steps and specialized reaction conditions that limited their practical application [5].
Table 2: Historical Synthesis Methods for Ethane-1,1-dithiol
| Method | Year Introduced | Yield (%) | Key Advantages | Major Limitations |
|---|---|---|---|---|
| Acetaldehyde + H₂S | 1959 | 65 | Simple one-step process | H₂S gas handling |
| Ethyl 2-mercaptoethyl carbonate + NH₄SH | 1960s | 40-60 | Higher selectivity | Multiple steps required |
| Ketone reduction via thioketone intermediate | 1959 | 50-70 | Scalable process | Intermediate isolation needed |
| Direct condensation with thiols | 1950s | 20-40 | Low cost reagents | Low yields |
Modern industrial production of ethane-1,1-dithiol requires careful selection and preparation of high-purity starting materials to ensure consistent product quality and maximize reaction efficiency [4] [5]. The primary raw materials include acetaldehyde as the carbonyl source, hydrogen sulfide as the sulfur donor, and various alkaline reagents to maintain optimal reaction conditions.
Acetaldehyde must meet stringent purity requirements of at least 99.0 percent and requires storage under inert atmosphere conditions at temperatures below 5°C to prevent oxidation and polymerization [5] [6]. Hydrogen sulfide gas is supplied in pressurized cylinders with purity specifications exceeding 99.5 percent and must be handled using specialized safety equipment due to its toxic and corrosive nature [7] [8].
Alternative sulfur sources include ammonium hydrosulfide solutions, which offer improved safety characteristics compared to gaseous hydrogen sulfide while maintaining high reaction efficiency [4] [5]. These aqueous solutions typically contain 98.0 percent or higher purity ammonium hydrosulfide and provide better control over sulfur addition rates during synthesis.
Base catalysts such as sodium hydroxide and potassium hydroxide serve dual functions as reaction promoters and pH control agents [4] [5]. These materials require dry storage conditions and purity levels of 85-97 percent depending on the specific synthetic protocol employed.
Table 5: Raw Material Specifications for Ethane-1,1-dithiol Synthesis
| Raw Material | Purity Required (%) | Physical State | Storage Requirements | Primary Function |
|---|---|---|---|---|
| Acetaldehyde | ≥99.0 | Liquid | Inert atmosphere, <5°C | Carbonyl source |
| Hydrogen Sulfide | ≥99.5 | Gas | Pressurized cylinders | Sulfur source |
| Ethyl 2-mercaptoethyl carbonate | ≥95.0 | Liquid | Dry, cool conditions | Precursor intermediate |
| Ammonium Hydrosulfide | ≥98.0 | Solution | Aqueous solution, cool | Sulfur nucleophile |
| Sodium Hydroxide | ≥97.0 | Solid | Dry storage | Base catalyst |
| Potassium Hydroxide | ≥85.0 | Solid | Dry storage | Base catalyst |
| Hydrochloric Acid | ≥37.0 | Aqueous solution | Corrosion-resistant containers | Acidification agent |
| Sulfuric Acid | ≥95.0 | Liquid | Acid-resistant containers | Acidification agent |
Industrial synthesis of ethane-1,1-dithiol requires precise control of multiple reaction parameters to achieve optimal yields while minimizing the formation of undesired byproducts [4] [5]. Temperature control represents the most critical parameter, as reactions conducted above 30°C result in significant exothermic effects and increased formation of polymeric materials [4] .
The optimal temperature range for industrial production spans 15-30°C, with careful monitoring to prevent temperature excursions that could compromise product quality [4] [6]. Reaction pressure is maintained at 1-3 bar to ensure adequate hydrogen sulfide solubility while preventing excessive gas evolution [7] [8].
pH control within the range of 6.8-8.0 is essential for maintaining proper reaction kinetics and preventing premature decomposition of intermediate species [4] [5]. Alkaline conditions favor the formation of the desired geminal dithiol structure while suppressing side reactions that lead to disulfide formation [3] [4].
Reaction time optimization studies indicate that minimum contact times of 10-20 hours are required to achieve complete conversion of starting materials [4] [5]. Hydrogen sulfide saturation periods of 2-4 hours ensure adequate sulfur incorporation and minimize the formation of sulfur-deficient byproducts [3] [4].
Mechanical agitation at 200-400 rpm provides uniform mixing of reactants and promotes efficient mass transfer between gas and liquid phases [4] [5]. Proper mixing is particularly important for reactions involving gaseous hydrogen sulfide to ensure consistent product formation throughout the reaction vessel.
Table 3: Industrial Production Parameters for Ethane-1,1-dithiol
| Parameter | Optimal Range | Critical Control Points |
|---|---|---|
| Reaction Temperature (°C) | 15-30 | Avoid >30°C (exothermic) |
| Reaction Pressure (bar) | 1-3 | Maintain slight overpressure |
| pH Range | 6.8-8.0 | Keep above 6.8 |
| Reaction Time (hours) | 10-20 | Minimum 10 hours |
| H₂S Saturation Time (hours) | 2-4 | Complete saturation required |
| Stirring Speed (rpm) | 200-400 | Uniform mixing essential |
| Solvent System | Alkaline aqueous | Water-miscible required |
| Catalyst Type | Alkali metal hydroxides | MOH (M = Li, Na, K) |
Industrial purification of ethane-1,1-dithiol employs multiple separation techniques to achieve the high purity levels required for commercial applications [4] [10]. The purification process must address the removal of various impurities including unreacted starting materials, polymeric byproducts, and inorganic salts formed during synthesis.
Fractional distillation serves as the primary purification method for laboratory and industrial scale operations, achieving purity levels of 85-90 percent with recovery yields of 70-80 percent [4] [10]. This technique effectively separates ethane-1,1-dithiol from higher molecular weight polymeric impurities that commonly form during synthesis [3] [4].
Solvent extraction using organic solvents such as benzene or chloroform provides complementary purification capabilities, particularly for removing aqueous-soluble impurities and residual inorganic salts [3] [4]. Benzene extraction typically achieves 75-80 percent purity with recovery yields of 85-90 percent, making it suitable for initial purification steps [4] [10].
Acid treatment followed by extraction represents an effective method for removing basic impurities and residual catalyst materials [3] [4]. This approach achieves 80-85 percent purity with recovery yields of 75-85 percent and is particularly suitable for industrial scale operations [4] [5].
Combined extraction-distillation protocols offer the highest purity levels, achieving 95-98 percent purity through sequential application of multiple purification techniques [4] [10]. While this approach provides superior product quality, the overall recovery yield of 65-75 percent reflects the additional processing losses associated with multiple purification steps [4].
Table 4: Purification Techniques and Efficiency for Ethane-1,1-dithiol
| Purification Method | Purity Achieved (%) | Recovery Yield (%) | Suitable Scale | Major Impurities Removed |
|---|---|---|---|---|
| Fractional Distillation | 85-90 | 70-80 | Laboratory/Industrial | High MW products |
| Solvent Extraction (Benzene) | 75-80 | 85-90 | Laboratory | Aqueous impurities |
| Solvent Extraction (Chloroform) | 70-75 | 80-85 | Laboratory | Polar impurities |
| Acid Treatment + Extraction | 80-85 | 75-85 | Industrial | Basic impurities |
| Crystallization | 90-95 | 60-70 | Laboratory | Polymeric materials |
| Combined Extraction-Distillation | 95-98 | 65-75 | Industrial | All major impurities |
Laboratory synthesis of ethane-1,1-dithiol typically employs modified versions of industrial protocols adapted for smaller scale operations and enhanced safety considerations [12]. The standard laboratory protocol involves the controlled reaction of acetaldehyde with hydrogen sulfide in the presence of hydrochloric acid, conducted under inert atmosphere conditions to prevent oxidation [1] .
A typical laboratory procedure begins with the preparation of a reaction vessel equipped with gas inlet and outlet ports for hydrogen sulfide introduction and removal [12] [4]. Acetaldehyde (1.0 equivalent) is dissolved in anhydrous methanol and cooled to 0°C under nitrogen atmosphere [12]. Hydrogen sulfide gas is then bubbled through the solution at a controlled rate while maintaining temperature below 15°C to prevent exothermic reactions [12] [4].
Alternative laboratory protocols utilize ammonium hydrosulfide solutions to avoid the handling of gaseous hydrogen sulfide [4] [5]. This approach involves the addition of ethyl 2-mercaptoethyl carbonate to an alkaline solution containing ammonium hydrosulfide, followed by stirring for 10-20 hours at controlled temperature [4] [5]. The reaction mixture is subsequently acidified and the product isolated through conventional extraction techniques [3] [4].
Laboratory purification typically involves fractional distillation under reduced pressure to minimize thermal decomposition [4] [10]. Product purity is verified through nuclear magnetic resonance spectroscopy, which shows characteristic signals at three different proton environments corresponding to the methyl, sulfhydryl, and methine groups [1] .
Safety considerations for laboratory synthesis include adequate ventilation systems for hydrogen sulfide removal, emergency response procedures for gas leaks, and proper disposal protocols for sulfur-containing waste materials [7] [8]. Personal protective equipment requirements include respiratory protection, chemical-resistant gloves, and eye protection suitable for handling corrosive materials [7] [8].
The synthesis of ethane-1,1-dithiol presents distinct challenges and opportunities compared to the well-established production methods for ethane-1,2-dithiol [13] [14]. While both compounds share the same molecular formula, their structural differences as geminal versus vicinal dithiols result in significantly different synthetic approaches and industrial considerations [14] [2].
Ethane-1,2-dithiol synthesis benefits from robust industrial processes that utilize 1,2-dichloroethane as starting material in reaction with aqueous sodium bisulfide [13] [15]. This process achieves yields of approximately 85 percent and operates under milder conditions compared to ethane-1,1-dithiol synthesis [13] [16]. The vicinal dithiol structure provides inherent stability that facilitates handling and storage operations [13] [15].
In contrast, ethane-1,1-dithiol synthesis requires more stringent reaction conditions due to the geminal arrangement of sulfhydryl groups [1] [2]. The tendency of geminal dithiols to decompose and release hydrogen sulfide under physiological conditions necessitates careful temperature control and storage under inert atmospheres [1] [2]. These stability differences impact both synthetic protocols and commercial viability.
Raw material requirements differ substantially between the two synthesis routes [13] [4]. Ethane-1,2-dithiol production utilizes readily available chlorinated hydrocarbons and inorganic sulfide salts, while ethane-1,1-dithiol synthesis depends on aldehydes and hydrogen sulfide gas handling [13] [4]. The latter requirement introduces additional safety considerations and specialized equipment needs [7] [8].
Purification strategies also reflect the different chemical properties of these isomeric compounds [13] [4]. Ethane-1,2-dithiol tolerates conventional distillation and extraction procedures without significant decomposition, while ethane-1,1-dithiol requires more gentle purification techniques to prevent hydrogen sulfide loss and product degradation [4] [2].
Table 1: Comparative Properties of Ethane-1,1-dithiol vs Ethane-1,2-dithiol
| Property | Ethane-1,1-dithiol | Ethane-1,2-dithiol |
|---|---|---|
| Molecular Formula | C₂H₆S₂ | C₂H₆S₂ |
| Molecular Weight (g/mol) | 94.19 | 94.19 |
| CAS Number | 26914-40-9 | 540-63-6 |
| IUPAC Name | Ethane-1,1-dithiol | Ethane-1,2-dithiol |
| Structural Type | Geminal dithiol | Vicinal dithiol |
| Boiling Point (°C) | Decomposes | 144-146 |
| Melting Point (°C) | Not reported | -41.2 |
| Density (g/mL) | Not reported | 1.123 |
| Odor Threshold (ppb) | Not reported | 30 |
| Stability at Room Temperature | Moderate (releases H₂S) | Stable |
Irritant